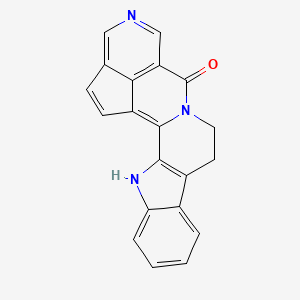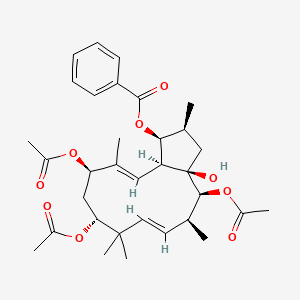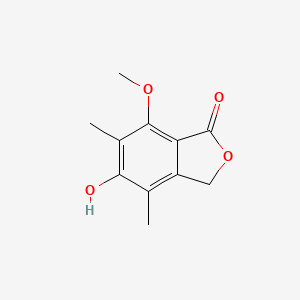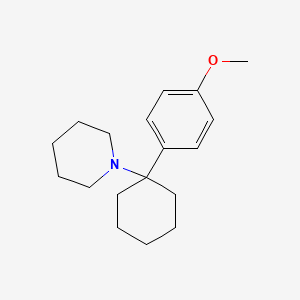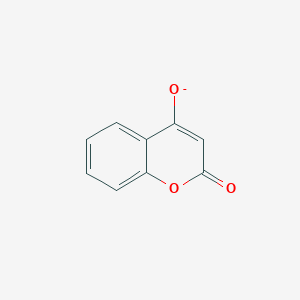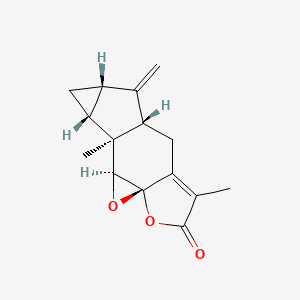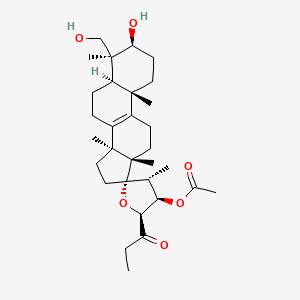![molecular formula C20H18O8 B1255219 2-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxin-7-one](/img/structure/B1255219.png)
2-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxin-7-one is a pyranobenzodioxin obtained by formal cyclocodensation between syringylglycerol and esculetin. It is found in Arabidopsis thaliana. It has a role as a plant metabolite. It is a member of coumarins, a dimethoxybenzene, a member of phenols, a primary alcohol, a lignan and a pyranobenzodioxin. It derives from an esculetin and a 2,6-dimethoxyphenol.
Applications De Recherche Scientifique
Synthesis and Bioactivity of Dihydro-Pyrano[2,3-c]pyrazoles
A series of novel 2H,4H-dihydro-pyrano[2,3-c]pyrazoles were synthesized using aromatic aldehydes obtained from lignin, evaluated for their antioxidant and cytotoxic activities. The introduction of methoxy groups in aromatic groups of dihydro-pyrano[2,3-c]pyrazoles notably increased their radical scavenging activities. These compounds displayed low cytotoxicity and have potential for treating free radical-related diseases or as food additives (Yang et al., 2014).
Reaction of α‐(2‐Hydroxyphenoxy)alkylketones with Dimethylsulphoxonium Methylide
A new synthesis route for 2-substituted-2,3-dihydro-2-hydroxymethyl-1,4-benzodioxins was developed, based on the reaction of α-(2-hydroxyphenoxy)alkylketones with dimethylsulphoxonium methylide. This process resulted in the concurrent formation of 2H-3,4-dihydro-1,5-benzodioxepines as well, providing insights into the chemical behavior of these compounds (Salimbeni et al., 1988).
Synthesis and Cytotoxic Activity of Benzopyranoxanthone Analogues
A study synthesized benzopyranoxanthone analogues related to psorospermine, acronycine, and benzo[a]acronycine. These compounds showed marginal antiproliferative activity against L1210 and KB-3-1 cell lines, with some showing significant activity against the L1210 cell line. This research contributes to understanding the cytotoxic activities of benzopyranoxanthone derivatives (Sittisombut et al., 2006).
Synthesis of Enantiomers of Mephendioxan
The synthesis of enantiomers of mephendioxan, a potent competitive alpha 1A-adrenoreceptor antagonist, was achieved. The binding profile of these enantiomers at various receptors was assessed, showing that one enantiomer was significantly more potent than the other. These results provide valuable insights into the characterization of alpha 1-adrenoreceptor subtypes (Quaglia et al., 1996).
Synthesis of Pyrano[3,2-b]pyran Derivatives
A study synthesized 2-amino-4-alkyl/aryl-6-(hydroxymethyl)-8-oxopyrano[3,2-b]pyran-3-carbonitriles derivatives using a green, high-yield process. These compounds were evaluated for their antibacterial and antioxidant properties, demonstrating significant activity and highlighting their potential in medicinal chemistry (Memar et al., 2020).
Propriétés
Formule moléculaire |
C20H18O8 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
2-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-2,3-dihydropyrano[2,3-g][1,4]benzodioxin-7-one |
InChI |
InChI=1S/C20H18O8/c1-24-15-6-11(7-16(25-2)19(15)23)20-17(9-21)26-14-8-12-10(5-13(14)28-20)3-4-18(22)27-12/h3-8,17,20-21,23H,9H2,1-2H3 |
Clé InChI |
GIQLHVXLWDFBDW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)C2C(OC3=C(O2)C=C4C=CC(=O)OC4=C3)CO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



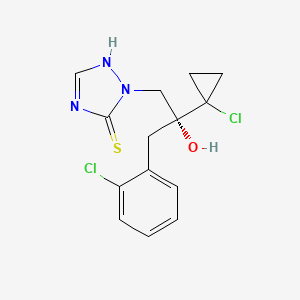
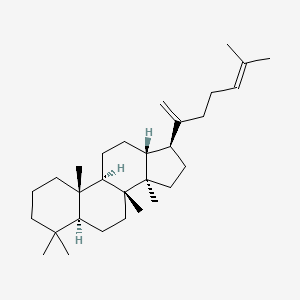
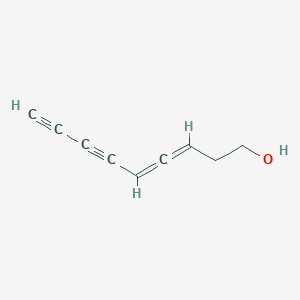
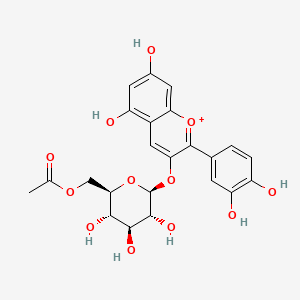
![(3S,8S,9S,10R,13R,14S,17R)-6-(diethylaminomethyl)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrochloride](/img/structure/B1255144.png)
![5-chlorospiro[indole-3,2'-[1,3]oxathiolan]-2(1H)-one](/img/structure/B1255145.png)
